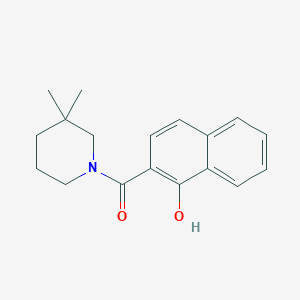
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, also known as DPNM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and piperidine, and it has been synthesized using several different methods. In
作用機序
The mechanism of action of (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone is not fully understood, but it is believed to involve the activation of several signaling pathways in cells. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to activate the ERK1/2 and JNK signaling pathways, which are involved in cell growth, differentiation, and survival. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone also inhibits the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
実験室実験の利点と制限
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and it has been extensively characterized for its biological activities. However, there are also limitations to using (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, as well as its potential side effects. Another area of interest is its potential as an anti-inflammatory agent. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the activity of COX-2 and LOX, but further studies are needed to determine its efficacy in vivo. Finally, (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone may have potential applications in other areas of research, such as neuroprotection and cardiovascular disease. Further studies are needed to explore these potential applications.
合成法
There are several methods for synthesizing (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, including the reaction of 3,3-dimethylpiperidine with 2-naphthoyl chloride in the presence of a base, and the reaction of 3,3-dimethylpiperidine with 2-naphthaldehyde in the presence of a reducing agent. These methods have been optimized to produce high yields of pure (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone.
科学的研究の応用
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
(3,3-dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2)10-5-11-19(12-18)17(21)15-9-8-13-6-3-4-7-14(13)16(15)20/h3-4,6-9,20H,5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPMKFONOZXCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1-Aminoethyl)piperidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7577896.png)
![1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol](/img/structure/B7577902.png)
![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-Fluoro-3-[(2-methyl-2-methylsulfonylpropanoyl)amino]benzoic acid](/img/structure/B7577915.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)